molecular formula C20H17ClF3NO9 B13840703 rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide

rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide

Cat. No.: B13840703
M. Wt: 507.8 g/mol
InChI Key: BQLVNDDLDQZWTI-QRXZUTPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide involves synthetic routes that typically include the glucuronidation of 7-HydroxyEfavirenz. The reaction conditions often involve the use of glucuronosyltransferase enzymes or chemical catalysts to facilitate the conjugation of glucuronic acid to the hydroxyl group of 7-HydroxyEfavirenz . Industrial production methods may involve optimized enzymatic processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Efavirenz.

    Biology: The compound is used in biological studies to understand the metabolic pathways of Efavirenz and its impact on cellular processes.

    Medicine: It is studied for its role in the pharmacokinetics and pharmacodynamics of Efavirenz, contributing to the development of HIV treatment regimens.

    Industry: The compound is used in the pharmaceutical industry for quality control and formulation studies.

Mechanism of Action

The mechanism of action of rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide involves its role as a metabolite of Efavirenz. It is formed through the glucuronidation of 7-HydroxyEfavirenz by glucuronosyltransferase enzymes. This process helps in the detoxification and excretion of Efavirenz from the body. The molecular targets and pathways involved include the HIV-1 reverse transcriptase enzyme, which is inhibited by Efavirenz, and the metabolic enzymes responsible for its biotransformation .

Comparison with Similar Compounds

rac7-HydroxyEfavirenz7-O-beta-D-Glucuronide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific role in the metabolism of Efavirenz and its contribution to the pharmacokinetic profile of the drug.

Properties

Molecular Formula

C20H17ClF3NO9

Molecular Weight

507.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H17ClF3NO9/c21-9-5-8-10(25-18(31)34-19(8,20(22,23)24)4-3-7-1-2-7)6-11(9)32-17-14(28)12(26)13(27)15(33-17)16(29)30/h5-7,12-15,17,26-28H,1-2H2,(H,25,31)(H,29,30)/t12-,13-,14+,15-,17+,19?/m0/s1

InChI Key

BQLVNDDLDQZWTI-QRXZUTPYSA-N

Isomeric SMILES

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl)C(F)(F)F

Origin of Product

United States

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